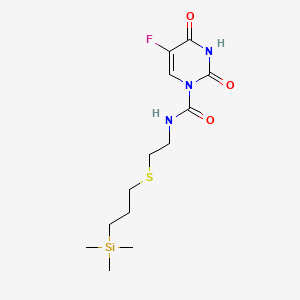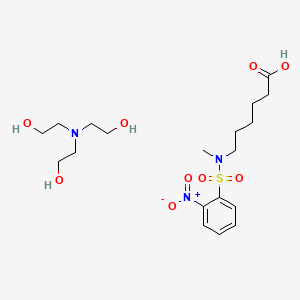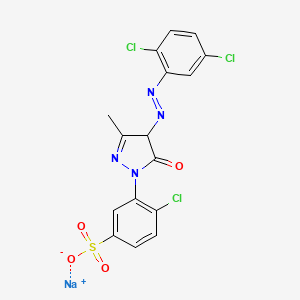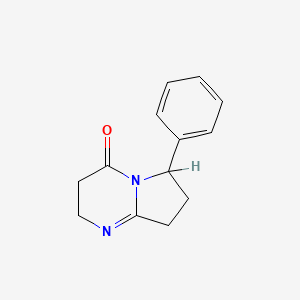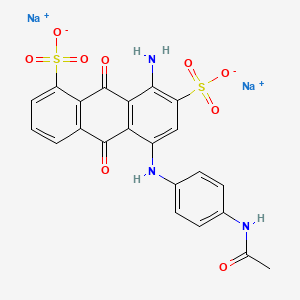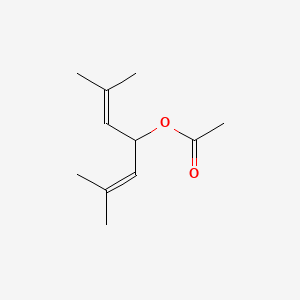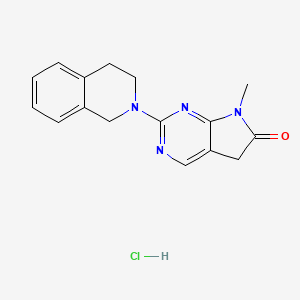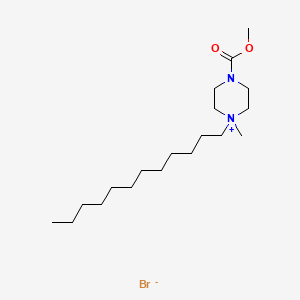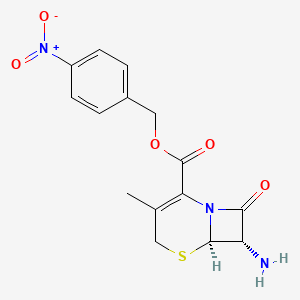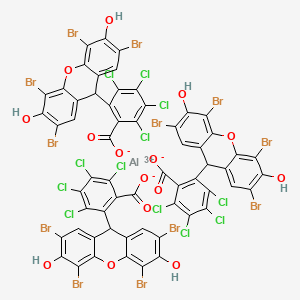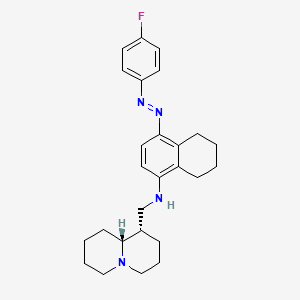
7betaH-Retronecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7betaH-Retronecanol is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plants These alkaloids are known for their complex structures and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7betaH-Retronecanol typically involves the hydrogenolysis of monocrotaline, a process that reduces the compound to its alcohol form . This reaction is carried out under specific conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources, followed by purification processes. The extraction process often includes solvent extraction and chromatographic techniques to isolate the desired compound from other plant constituents .
Análisis De Reacciones Químicas
Types of Reactions: 7betaH-Retronecanol undergoes various chemical reactions, including:
Oxidation: Attempts to oxidize this compound have been made using reagents like Sarett and Jones oxidations.
Reduction: The compound can be reduced to its corresponding amine or other derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolizidine ring.
Common Reagents and Conditions:
Oxidation: Sarett and Jones reagents are commonly used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can yield retronecanone.
Reduction: Reduction can produce different amine derivatives.
Substitution: Substitution reactions can lead to various substituted pyrrolizidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity and synthesis of pyrrolizidine alkaloids.
Medicine: While pyrrolizidine alkaloids are generally toxic, understanding their mechanisms can help in developing antidotes and treatments for poisoning.
Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 7betaH-Retronecanol involves its interaction with cellular components, leading to various biological effects. The compound can form adducts with DNA and proteins, disrupting normal cellular functions. This interaction is primarily due to the reactive nature of the pyrrolizidine ring, which can form covalent bonds with nucleophilic sites in biomolecules .
Comparación Con Compuestos Similares
Retronecanone: An oxidized form of 7betaH-Retronecanol.
Heliotridane: Another pyrrolizidine alkaloid with similar structural features.
Heliotridene: A related compound with slight variations in its chemical structure.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 7-beta position. This structural feature influences its reactivity and biological activity, distinguishing it from other pyrrolizidine alkaloids.
Propiedades
Número CAS |
6029-74-9 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(1S,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H15NO/c1-6-2-4-9-5-3-7(10)8(6)9/h6-8,10H,2-5H2,1H3/t6-,7-,8+/m0/s1 |
Clave InChI |
PGMBNUMLNAJSJR-BIIVOSGPSA-N |
SMILES isomérico |
C[C@H]1CCN2[C@H]1[C@H](CC2)O |
SMILES canónico |
CC1CCN2C1C(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



